molecular formula C12H13N3O2 B13315225 Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13315225
M. Wt: 231.25 g/mol
InChI Key: XAIFXXMHKVBLKE-UHFFFAOYSA-N
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Description

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • Benzyl 3-amino-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness: Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature can improve its bioavailability and efficacy as a drug candidate compared to other similar compounds .

Biological Activity

Benzyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits notable anti-inflammatory, antimicrobial, and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play essential roles in cell signaling pathways. This inhibition can lead to:
    • Suppression of cell proliferation.
    • Induction of apoptosis in cancer cells.
  • Receptor Modulation : this compound can bind to various receptors, altering their function and contributing to its therapeutic effects.

Anticancer Activity

Recent studies indicate that this compound has significant anticancer potential. For example, it has been evaluated against multiple cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell growth.

Cell Line IC50 (µM) Effect Observed
MDA-MB-231 (breast)10.0Induction of apoptosis
HepG2 (liver)26.0Growth inhibition
A549 (lung)42.30Cytotoxic effects observed

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory and antimicrobial properties. It has shown effectiveness in reducing inflammation markers and inhibiting the growth of various microbial strains .

Structural Comparisons

The unique structure of this compound contributes to its biological activity. A comparative analysis with structurally similar compounds highlights its distinct features:

Compound Name Structural Features Unique Aspects
Ethyl 3-amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylateEthyl group instead of benzylDifferent carboxylate position
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateLacks the benzyl substituentSimpler structure affecting reactivity
Benzyl 3-amino-4-methyl-1H-pyrazole-5-carboxylateMethyl group at position fourVariation in methyl positioning affecting properties

This table illustrates how the specific combination of functional groups in this compound enhances its biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Kinase Inhibition : A study demonstrated that derivatives of this compound selectively inhibited CDK16 with an EC50 value as low as 33 nM, indicating strong potential for targeted cancer therapies .
  • Apoptosis Induction : Research indicated that treatment with this compound led to morphological changes in cancer cells and increased caspase activity, confirming its role as an apoptosis inducer .
  • Microtubule Destabilization : In vitro assays showed that certain derivatives could destabilize microtubules at concentrations around 20 µM, suggesting a mechanism for their anticancer effects through disruption of mitotic processes .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl 5-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-15-10(7-11(13)14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14)

InChI Key

XAIFXXMHKVBLKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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